(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction parameters, such as temperature and pressure, can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of methoxy-substituted aromatic compounds with biological macromolecules. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, and it is studied for its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its methoxy groups and piperazine ring make it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may participate in hydrogen bonding or hydrophobic interactions, while the piperazine ring can interact with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenylsilane: Similar in having methoxy groups attached to an aromatic ring, but differs in having a silicon atom.
Dichloroaniline: Contains an aniline ring with chlorine substituents, differing in the nature of the substituents and the absence of a piperazine ring.
Uniqueness
(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combination of methoxy groups and a piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O7/c1-28-18-14-20(30-3)19(29-2)13-17(18)15-25-7-9-26(10-8-25)24(27)16-11-21(31-4)23(33-6)22(12-16)32-5/h11-14H,7-10,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQRQPRQROQPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.